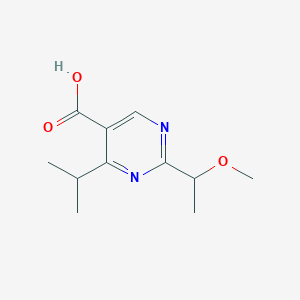

4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid

Description

4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, an isopropyl substituent at position 4, and a 1-methoxyethyl group at position 2. Its molecular formula is C₁₂H₁₈N₂O₃, with a calculated molecular weight of 238.28 g/mol.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-(1-methoxyethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H16N2O3/c1-6(2)9-8(11(14)15)5-12-10(13-9)7(3)16-4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

CNSPHHUGQXHCAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC=C1C(=O)O)C(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate pyrimidine precursors with isopropyl and methoxyethyl groups under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural and functional differences between the target compound and analogous derivatives:

Functional and Application Differences

- Solubility and Bioavailability : The 1-methoxyethyl group in the target compound likely enhances water solubility compared to methyl or pentafluoroethyl substituents. However, its discontinuation () suggests challenges in scalability or stability, whereas methoxymethyl derivatives () remain commercially viable.

- Environmental Impact: Fluorinated derivatives like 2-(pentafluoroethyl)-4-isopropylpyrimidine-5-carboxylic acid () raise concerns due to environmental persistence, contrasting with non-fluorinated analogs.

- Pharmaceutical Optimization: Modifications such as choline salt formation () or amino-ether functionalization () demonstrate tailored approaches to improve drug-like properties.

Biological Activity

4-Isopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are characterized by their six-membered aromatic rings containing nitrogen atoms, which contribute to their diverse biological activities. This compound features an isopropyl group at position 4, a methoxyethyl group at position 2, and a carboxylic acid functional group at position 5, providing it with unique chemical properties and potential biological applications .

- Molecular Formula : CHNO

- Molecular Weight : 225.28 g/mol

- Structural Characteristics : The presence of both isopropyl and methoxyethyl groups enhances its lipophilicity and may influence its interaction with biological targets .

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been noted for its potential in inhibiting specific enzymes, which can lead to therapeutic effects in various diseases. The exact molecular mechanisms remain to be fully elucidated, but preliminary studies suggest interactions with metabolic pathways .

- Receptor Modulation : The compound may also modulate receptor activities, influencing cellular signaling pathways that are crucial for various physiological processes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Enzyme Inhibition

- NAPE-PLD Inhibition : Studies have shown that similar pyrimidine derivatives can inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the metabolism of endocannabinoids. This inhibition could have implications for pain management and neuroprotection .

Anticancer Potential

- Cell Proliferation Studies : Compounds with structural similarities have demonstrated anticancer properties through the inhibition of cell proliferation in various cancer cell lines. For instance, derivatives have shown IC values in the low micromolar range against specific cancer types .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid | CHNO | Contains an isopropyl group; investigated for anti-inflammatory effects. |

| 4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid | CHNOS | Features a thiomorpholine ring; explored for anticancer properties. |

| 4-Cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid | CHNO | Contains a cyclopropyl group; used in various chemical syntheses. |

The combination of functional groups in this compound may confer specific properties not observed in other similar compounds, potentially leading to varied biological activities and applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrimidine derivatives, including this compound:

- Study on NAPE-PLD Inhibition : A structure–activity relationship (SAR) study identified key modifications that enhance the inhibitory potency against NAPE-PLD, suggesting that similar modifications might be applied to optimize the activity of this compound .

- Anticancer Activity Evaluation : Research has indicated that derivatives of pyrimidines exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

- In Vivo Studies : Preliminary animal studies on related compounds have shown promising results in reducing tumor growth and modulating immune responses, suggesting potential therapeutic applications for this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.